

# 2-chloro-N,N-dimethylpyrimidin-5-amine CAS number 62802-43-1

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## Compound of Interest

**Compound Name:** 2-chloro-N,N-dimethylpyrimidin-5-amine

**Cat. No.:** B3037817

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An In-Depth Technical Guide to **2-chloro-N,N-dimethylpyrimidin-5-amine** (CAS: 62802-43-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-chloro-N,N-dimethylpyrimidin-5-amine**, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore its synthesis, reactivity, and strategic application in the design of novel therapeutics, grounded in established chemical principles and safety protocols.

## Core Molecular Profile and Physicochemical Properties

**2-chloro-N,N-dimethylpyrimidin-5-amine** is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.<sup>[1]</sup> Its structure incorporates a reactive chlorine atom at the 2-position, making it an excellent electrophile for nucleophilic aromatic substitution, and a dimethylamino group at the 5-position, which modulates the electronic properties and solubility of the scaffold.

## Chemical Structure

Below is the two-dimensional structure of the title compound.

Caption: 2D Structure of **2-chloro-N,N-dimethylpyrimidin-5-amine**.

## Physicochemical Data

The physical and chemical properties of a compound are critical for planning its use in synthesis, including solvent selection, reaction temperature, and storage conditions. While extensive experimental data for this specific molecule is not widely published, predicted values and data from suppliers provide a useful baseline.

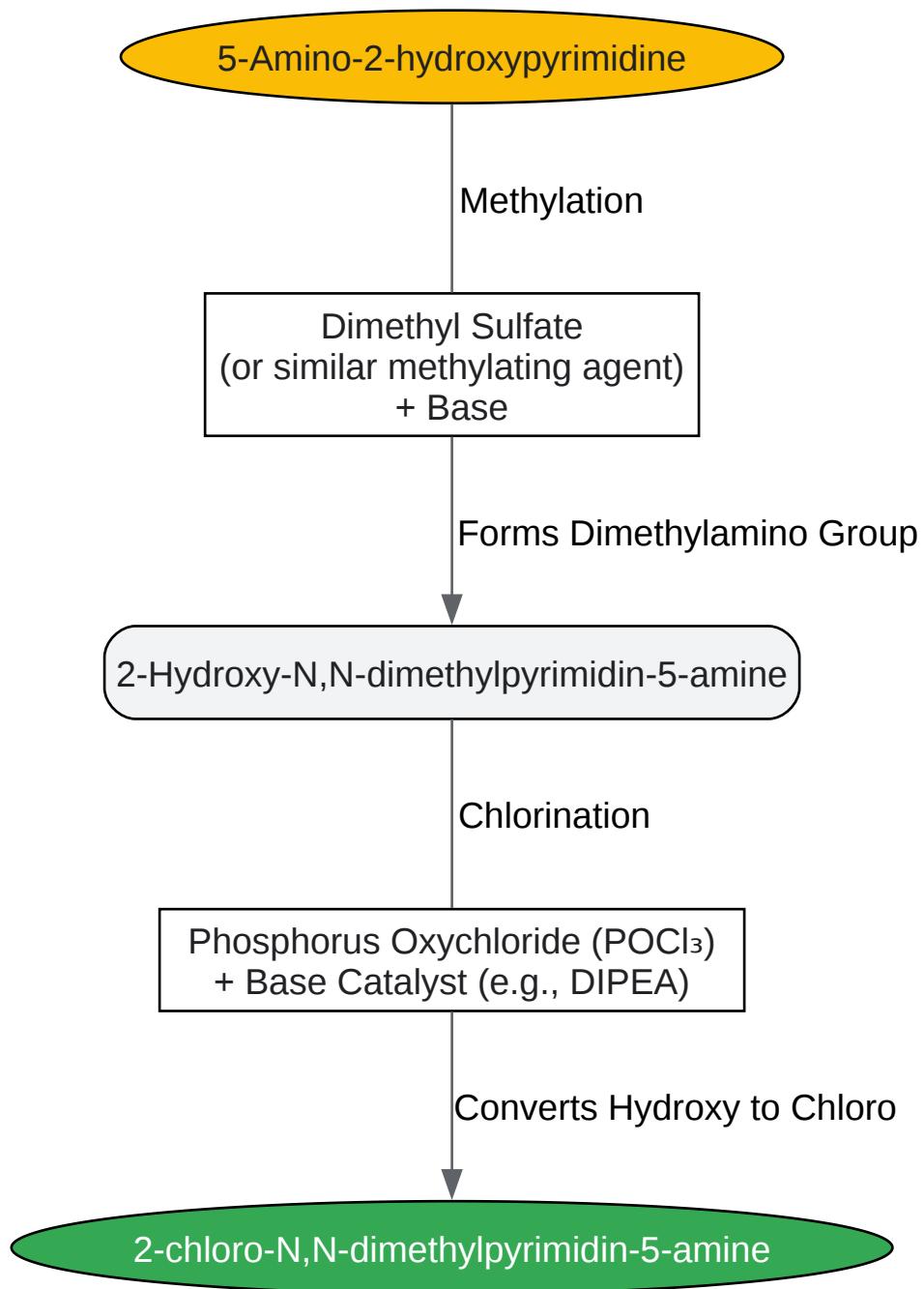
Property	Value	Source
CAS Number	62802-43-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> ClN <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	157.60 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	283.5 ± 13.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.252 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
Storage	2-8°C, Inert atmosphere, Keep in dark place	<a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility (synthesis) and its predictable reactivity. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Proposed Synthetic Pathway

A common and efficient method for producing chloro-amino pyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor, followed by nucleophilic substitution. A plausible, high-yield synthesis for **2-chloro-N,N-dimethylpyrimidin-5-amine** can be conceptualized starting from 5-amino-2-hydroxypyrimidine.



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Caption: Proposed synthetic workflow for the target compound.

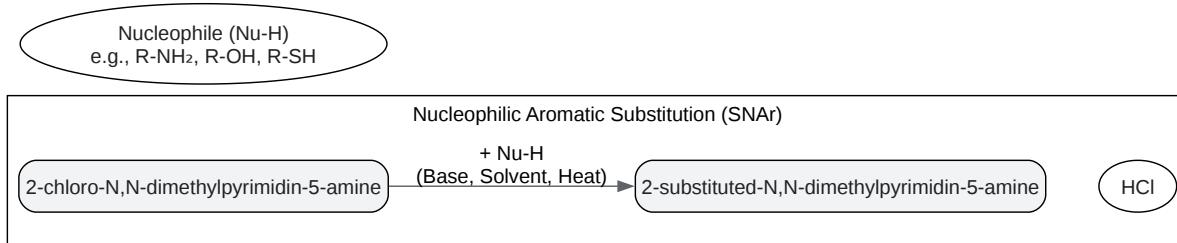
Experimental Protocol: Base-Catalyzed Chlorination

This protocol is adapted from established methodologies for the chlorination of hydroxypyrimidines.[\[10\]](#)

- Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phosphorus oxychloride ( $\text{POCl}_3$ , ~4 equivalents).
- Catalyst Addition: Add a catalytic amount of a suitable base, such as N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline, to the  $\text{POCl}_3$  at room temperature with stirring.<sup>[10]</sup> The base facilitates the reaction, potentially by activating the  $\text{POCl}_3$  or the pyrimidine substrate.
- Substrate Addition: Slowly add the precursor, 2-hydroxy-N,N-dimethylpyrimidin-5-amine (1 equivalent), portion-wise to the mixture. Control any exothermic reaction by using a water bath.
- Heating: After the addition is complete, slowly heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 8-14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess  $\text{POCl}_3$ .
- Extraction & Purification: Neutralize the aqueous solution with a base (e.g., solid  $\text{NaHCO}_3$  or  $\text{NaOH}$  solution) until it is basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

## Core Reactivity: The SNAr Reaction

The key to the utility of **2-chloro-N,N-dimethylpyrimidin-5-amine** lies in the reactivity of the C2-chlorine atom. The pyrimidine ring is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its application in building more complex molecules.



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Caption: General SNAr reaction at the C2 position.

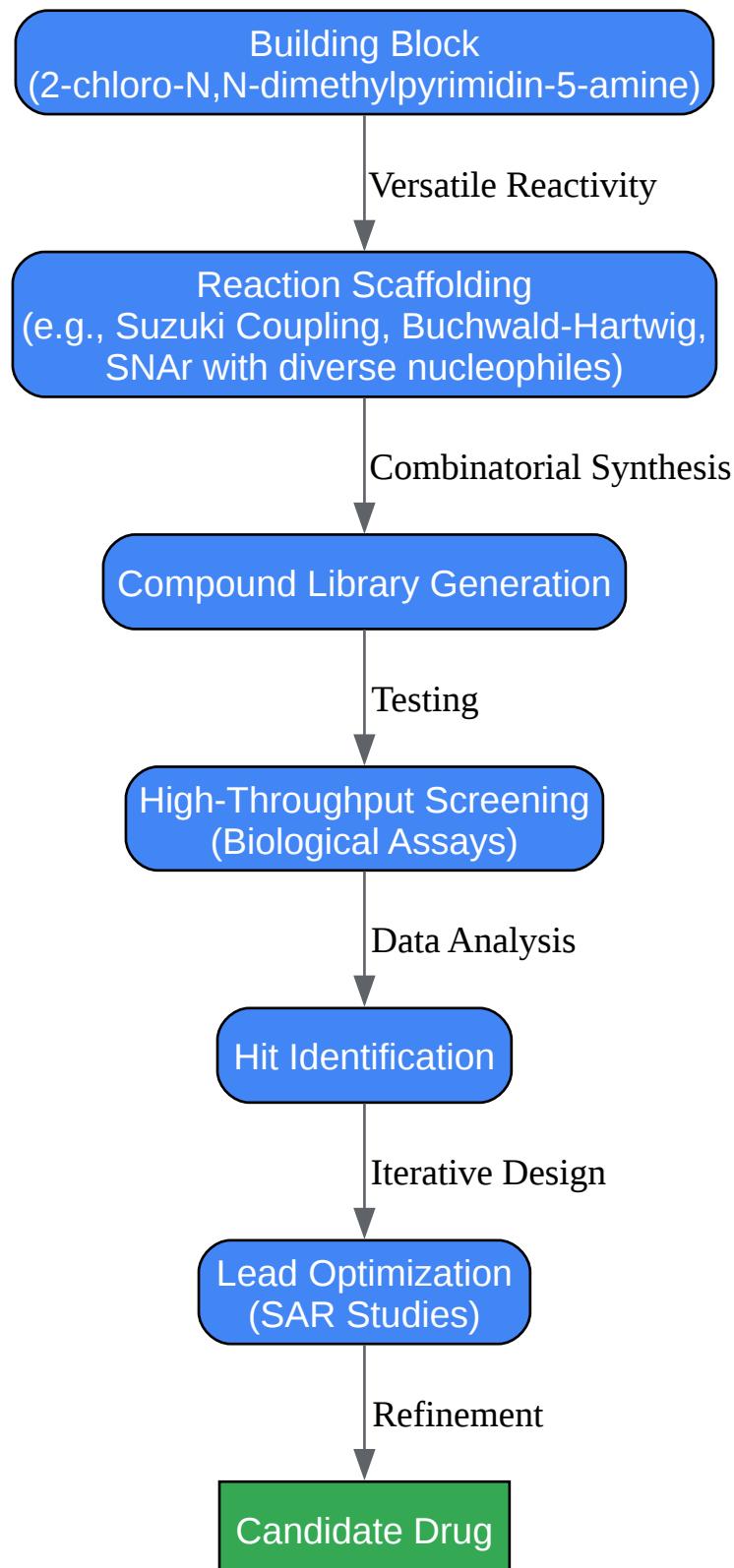
This predictable reactivity allows for the facile introduction of various functional groups and scaffolds, making it an ideal intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[11]

## Application in Drug Discovery and Development

Heterocyclic compounds containing a pyrimidine moiety are of immense interest as they form the core of many natural and synthetic products with significant biological and clinical applications.[7][9] **2-chloro-N,N-dimethylpyrimidin-5-amine** serves as a versatile starting material for accessing these valuable molecular architectures.

## Role as a Scaffolding Intermediate

In drug development, this compound is not typically the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate used to construct the final molecule. Its role can be visualized in a typical drug discovery workflow.

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Caption: Role in a typical drug discovery pipeline.

The ability to react the chloro-position with various anilines, for example, has been a key strategy in the development of kinase inhibitors for oncology, where the pyrimidine core often acts as a hinge-binding motif.[\[12\]](#) The dimethylamino group can improve pharmacokinetic properties such as solubility and cell permeability.

## Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).[\[2\]](#)

### Hazard Identification

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.[\[2\]](#)
  - H319: Causes serious eye irritation.[\[2\]](#)
  - H335: May cause respiratory irritation.[\[2\]](#)

### Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[2\]](#)
- Personal Protection:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[2\]](#)
  - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[\[2\]](#)
  - Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapors/spray. If ventilation is inadequate, use an approved respirator.[\[2\]](#)
- General Hygiene: Do not eat, drink, or smoke when using this product. Take off contaminated clothing and wash it before reuse.[\[2\]](#)

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up.[2][4] Recommended storage is between 2-8°C under an inert atmosphere.[4]
- Incompatible Materials: Strong oxidizing agents.[2]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

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